molecular formula C15H17N3O5S B2987188 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1206984-93-1

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2987188
CAS No.: 1206984-93-1
M. Wt: 351.38
InChI Key: WIFHYQKVBFIBCV-UHFFFAOYSA-N
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Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic acetamide derivative characterized by two distinct heterocyclic moieties:

  • Isothiazolidine dioxide: A five-membered ring containing sulfur and nitrogen atoms, with two oxygen atoms forming a sulfone group.
  • 2,5-Dioxopyrrolidine: A lactam ring with two ketone groups, often associated with enhancing solubility and metabolic stability in drug design.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c19-13(10-17-14(20)6-7-15(17)21)16-11-2-4-12(5-3-11)18-8-1-9-24(18,22)23/h2-5H,1,6-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFHYQKVBFIBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of sulfonamides and exhibits potential biological activities that warrant comprehensive investigation.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5SC_{18}H_{20}N_2O_5S, with a molecular weight of approximately 384.43 g/mol. The compound features a sulfonamide moiety, which is known for its antibacterial properties, alongside a dioxopyrrolidine structure that may contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition. This inhibition prevents the synthesis of folic acid, an essential nutrient for bacterial growth and replication, ultimately resulting in cell death .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains such as E. coli and S. aureus. In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 0.073 to 0.125 mg/ml against these pathogens .

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of this compound has been assessed through various assays. Preliminary findings indicate that similar compounds exhibit cytotoxic effects on cancer cell lines, with IC50 values in the micromolar range. For example, related compounds have shown LC50 values from 280 to 765 μg/ml in different cancer models .

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives:

  • Antimicrobial Studies : A study evaluating a series of sulfonamidobenzoic acid derivatives found promising antibacterial activity against enteroviruses and other pathogens. The synthesized compounds displayed significant antiviral properties .
  • Cytotoxicity Assays : Research on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives revealed potent cytotoxic effects against various cancer cell lines with promising therapeutic indices .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the dioxopyrrolidine structure were shown to improve binding affinity to target enzymes .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeMIC/IC50 ValuesReference
AntimicrobialSulfonamide Derivatives0.073 - 0.125 mg/ml
CytotoxicityEthyl 3-Oxo DerivativesLC50: 280 - 765 μg/ml
AntiviralSulfonamidobenzoic Acid DerivativesNot specified

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related acetamide derivatives, emphasizing key structural differences and biological activities:

Compound Name Structural Features Biological Activity Key Data References
Target Compound : N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide - Isothiazolidine dioxide
- 2,5-Dioxopyrrolidine
- Phenyl-acetamide linker
Inferred: Potential enzyme/receptor modulation via electrophilic interactions Not reported N/A
HC-030031 - 1,3-Dimethyl-2,6-dioxopurine
- Substituted phenyl acetamide
TRPA1 antagonist IC₅₀ = 4–10 μM; Reduces airway inflammation in asthma models
CHEM-5861528 - 1,3-Dimethyl-2,6-dioxopurine
- Butyl-substituted phenyl acetamide
TRPA1 antagonist IC₅₀ = 4–10 μM
(E)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-((4-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)phenyl)diazenyl)phenyl)acetamide - Diazenyl linker
- Dual dioxopyrrolidine groups
Inferred: Crosslinking or probe for bioconjugation Synthesized using HATU coupling
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - Dichlorophenyl group
- Thiazol ring
Structural mimic of benzylpenicillin; Antibacterial potential Crystal structure reveals twisted conformation; N–H⋯N hydrogen bonding
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide - Chlorobenzyl-thiazol
- Dioxopyrrolidine
Inferred: TRP channel modulation (analogous to HC-030031) Structural data available
Hypoglycemic Thiazolidinedione Derivatives (e.g., 3d–3i) - Thiazolidinedione core
- Substituted phenyl/methoxy groups
PPARγ agonists; Hypoglycemic activity IR/NMR data confirmed synthesis; Molar mass validated

Key Observations

Electrophilic Reactivity : The isothiazolidine dioxide and dioxopyrrolidine groups in the target compound suggest a propensity for covalent interactions, similar to HC-030031’s mechanism of TRPA1 antagonism .

Structural Versatility : Substitutions on the phenyl ring (e.g., chlorobenzyl in ’s compound) or heterocyclic appendages (e.g., thiazol in ) modulate target specificity and pharmacokinetics .

Therapeutic Potential: While thiazolidinedione derivatives () target metabolic disorders, TRPA1 antagonists () address inflammatory conditions, highlighting the acetamide scaffold’s adaptability .

Q & A

Q. Q1. What synthetic strategies are recommended for preparing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can purity be validated?

Answer: The synthesis typically involves coupling reactions between functionalized isothiazolidinone and pyrrolidinone precursors. Key steps include:

  • Amide bond formation between activated carboxylic acid derivatives (e.g., maleimides) and amine-containing intermediates under reflux in glacial acetic acid .
  • Cyclization and sulfonation to introduce the 1,1-dioxidoisothiazolidine moiety, monitored via TLC for reaction completion .
  • Purification via recrystallization or column chromatography, followed by validation using:
    • IR spectroscopy : Confirmation of C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .
    • NMR : Key signals include δ 2.5–3.5 ppm (pyrrolidinone protons) and δ 7.3–7.8 ppm (aromatic protons) .
    • Mass spectrometry : Agreement between experimental and theoretical molecular weights (e.g., ±0.5 Da) .

Q. Q2. How can researchers design initial biological activity screens for this compound?

Answer: Prioritize assays based on structural analogs:

  • Antioxidant activity : Use DPPH radical scavenging assays, noting the sulfone and amide groups’ redox potential .
  • Enzyme inhibition : Target proteases or kinases, leveraging the pyrrolidinone moiety’s affinity for catalytic sites .
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. Q3. How can computational methods optimize reaction conditions for synthesizing this compound?

Answer: Integrate quantum chemical calculations and machine learning:

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclization .

  • Condition optimization : Apply ICReDD’s workflow to narrow solvent, temperature, and catalyst choices via regression analysis of experimental data .

  • Example workflow :

    ParameterTested RangeOptimal Value
    Temperature60–120°C80°C
    SolventAcetic acid, DMF, THFAcetic acid
    Reaction Time2–8 h4 h
    Data derived from analogous syntheses

Q. Q4. How should researchers address discrepancies between theoretical and experimental spectral data?

Answer: Systematic troubleshooting steps include:

Reanalyze purity : Confirm absence of residual solvents or byproducts via HPLC .

Tautomerism/Conformational analysis : Use NMR relaxation studies or variable-temperature NMR to detect dynamic equilibria .

Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Replicate synthesis : Ensure consistency across batches to rule out procedural errors .

Q. Q5. What advanced techniques characterize this compound’s interaction with biological targets?

Answer:

  • X-ray crystallography : Resolve binding modes in enzyme co-crystals (e.g., PDB deposition for protease complexes) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kᵢ) for target proteins .
  • Metabolomics : Track cellular metabolic shifts via LC-MS after exposure to the compound .

Data Contradiction and Reproducibility

Q. Q6. How can conflicting bioactivity results between studies be resolved?

Answer:

  • Standardize assays : Adopt CLIA-certified protocols for cytotoxicity or enzyme inhibition to minimize variability .
  • Dose-response validation : Repeat experiments with 8-point dilution series and negative/positive controls .
  • Meta-analysis : Pool data from multiple labs using statistical tools (e.g., ANOVA) to identify outliers .

Q. Q7. What strategies improve reproducibility in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to optimize interdependent variables (e.g., solvent polarity and catalyst loading) .

  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

  • Example DoE Table :

    FactorLow LevelHigh LevelSignificance (p-value)
    Catalyst Loading5 mol%10 mol%0.03
    Temperature70°C90°C0.01
    Stirring Rate300 rpm600 rpm0.15
    Based on reaction optimization studies

Methodological Resources

  • Training : Enroll in courses like CHEM 416: Chemical Biology Methods & Experimental Design for advanced techniques .
  • Databases : Use PubChem for spectral references but avoid unverified vendors (e.g., BenchChem) .
  • Collaboration : Engage with institutes like ICReDD for computational-experimental hybrid workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.